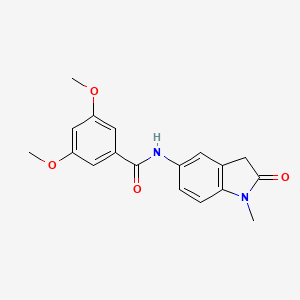

3,5-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3,5-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide” is a chemical compound that belongs to the class of isoindolinones . Isoindolinones are important heterocyclic compounds found in a variety of natural products and synthetic biologically active compounds . The isoindolinone core is composed of a γ-lactam fused with the benzene ring .

Synthesis Analysis

The synthesis of 3,3-disubstituted isoindolinones, such as “3,5-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide”, can be achieved by means of the Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative . Good isolated yields were obtained under mild reaction conditions .Scientific Research Applications

Antioxidant Activity

Benzamide derivatives, including compounds similar to 3,5-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide, have been studied for their antioxidant properties . These compounds can neutralize free radicals, which are unstable molecules that can cause cellular damage. By scavenging these free radicals, benzamide derivatives can potentially prevent or slow down the damage caused by oxidative stress, which is linked to various chronic diseases.

Antibacterial and Antimicrobial Effects

Research has indicated that benzamide compounds exhibit antibacterial and antimicrobial activities . They have been tested against a range of gram-positive and gram-negative bacteria, showing promise as potential agents for combating bacterial infections. The mechanism of action often involves disrupting bacterial cell wall synthesis or interfering with essential bacterial enzymes.

Anticancer Potential

Indole derivatives, which include the core structure of the compound , have shown anticancer activities . They can interact with multiple receptors and influence cell signaling pathways that are crucial for cancer cell proliferation and survival. This makes them valuable candidates for the development of new anticancer drugs.

Antiviral Applications

Some indole-based compounds have demonstrated antiviral properties , particularly against RNA and DNA viruses . They can inhibit viral replication by targeting specific proteins or enzymes required for the virus to multiply. This includes potential activity against influenza and other respiratory viruses.

Anti-inflammatory and Analgesic Uses

Certain benzamide derivatives have been reported to possess anti-inflammatory and analgesic effects . They can reduce inflammation and alleviate pain, potentially serving as alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), with a lower risk of causing ulcers or gastrointestinal issues.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates the biological activities mentioned above . The specific changes resulting from these interactions would depend on the exact nature of the target and the context in which the compound is acting.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways . The downstream effects of these interactions would likely vary depending on the specific pathway and biological context.

Result of Action

Given the broad range of biological activities associated with indole derivatives, it is likely that the effects would be diverse and context-dependent .

properties

IUPAC Name |

3,5-dimethoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-20-16-5-4-13(6-11(16)9-17(20)21)19-18(22)12-7-14(23-2)10-15(8-12)24-3/h4-8,10H,9H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTGZCYCKVIBJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-8-(pyridin-3-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2959864.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-trifluoromethanesulfonylpiperazine-1-carboxamide](/img/structure/B2959866.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2959870.png)

![4-Chloro-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2959873.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2959876.png)

![1-methyl-3-(2-methylallyl)-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2959877.png)

![2,5-Dimethyl-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]furan-3-carboxamide](/img/structure/B2959880.png)

![2-(4-fluorophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2959883.png)

![N-[2-(2-Methylphenoxy)propyl]prop-2-enamide](/img/structure/B2959884.png)